molecular formula C21H26O5 B1679067 Prednisone CAS No. 53-03-2

Prednisone

Cat. No.: B1679067
CAS No.: 53-03-2
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Mechanism of Action

Target of Action

Prednisone is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It primarily targets the glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for numerous biological responses including metabolism, inflammation, and immune response .

Mode of Action

This compound itself is biologically inert and must be converted to prednisolone in the liver before it becomes active . Prednisolone then binds to glucocorticoid receptors, activating them and triggering changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals .

Biochemical Pathways

The anti-inflammatory action of prednisolone is mediated by the inhibition of prostaglandin synthesis . This occurs via two actions on the arachidonic acid pathway. Firstly, prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 .

Pharmacokinetics

This compound has a bioavailability of 70% . It is metabolized in the liver to its active form, prednisolone . The elimination half-life of this compound is 2 to 3 hours in adults . This compound is excreted in the urine as conjugates . The time to peak for oral this compound is 2 hours for immediate-release tablets and 6 to 6.5 hours for delayed-release tablets .

Result of Action

The result of this compound’s action is a decrease in inflammation and suppression of the immune system . This is achieved by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also reduces the activity and volume of the lymphatic system . These effects make this compound effective in treating a variety of conditions, including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption may be altered in conditions such as hepatic failure, chronic renal failure, inflammatory bowel disease, hyperthyroidism, and in the elderly . Furthermore, the conversion of this compound to prednisolone may be impaired in patients with liver disease . Therefore, the action, efficacy, and stability of this compound can be influenced by the patient’s health status and age, among other factors.

Biochemical Analysis

Biochemical Properties

Prednisone interacts with various enzymes, proteins, and other biomolecules. It is metabolized to its active form, prednisolone, in the liver through the 11-hydroxysteroid dehydrogenase enzyme (HSD11B1) . Prednisolone then binds to glucocorticoid receptors, activating them and triggering changes in gene expression .

Cellular Effects

This compound influences cell function by suppressing virtually every component of the inflammatory process . It inhibits the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases production and activity of leukocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. This compound is a prodrug and must be converted to prednisolone by the liver before it becomes active . Prednisolone then binds to glucocorticoid receptors, activating them and triggering changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, a study showed that even short-term, low dosage use of this compound was associated with higher rates of sepsis, venous thromboembolism, and fractures within 30 days of starting on steroids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study on dogs showed that this compound concentrations in various tissues were increased or decreased depending on the dosage and the specific tissue .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted to its active metabolite prednisolone in the liver through the 11-hydroxysteroid dehydrogenase enzyme (HSD11B1) . Prednisolone is further metabolized primarily via cytochrome P450 enzyme CYP3A (CYP3A4 and possibly CYP3A5) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study showed that the tissue distribution of this compound and prednisolone was affected by certain factors, leading to increased or decreased concentrations in various tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This compound is a prodrug and must be converted to prednisolone by the liver before it becomes active . Prednisolone then binds to glucocorticoid receptors, which are located in the cytoplasm of cells, and the receptor-ligand complex then translocates to the nucleus, where it regulates gene expression .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
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InChI Key

XOFYZVNMUHMLCC-ZPOLXVRWSA-N
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Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
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Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C
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Molecular Formula

C21H26O5
Record name PREDNISONE
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DSSTOX Substance ID

DTXSID4021185
Record name Prednisone
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Molecular Weight

358.4 g/mol
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Physical Description

Prednisone is an odorless white crystalline powder. (NTP, 1992), Solid
Record name PREDNISONE
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Solubility

Very slightly soluble (NTP, 1992), Very slightly soluble, Very slightly soluble in water; 1 g soluble in 150 mL alcohol, in 200 mL chloroform; slightly soluble in methanol, 1.11e-01 g/L
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Mechanism of Action

Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., In physiologic doses, corticosteroids are administered to replace deficient endogenous hormones. In larger (pharmacologic) doses, glucocorticoids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. The drugs suppress the immune response by reducing activity and volume of the lymphatic system, producing lymphocytopenia, decreasing immunoglobulin and complement concentrations, decreasing passage of immune complexes through basement membranes, and possibly by depressing reactivity of tissue to antigen-antibody interactions. Glucocorticoids stimulate erythroid cells of bone marrow, prolong survival time of erythrocytes and platelets, and produce neutrophilia and eosinopenia. Glucocorticoids promote gluconeogenesis, redistribution of fat from peripheral to central areas of the body, and protein catabolism, which results in negative nitrogen balance. They reduce intestinal absorption and increase renal excretion of calcium. /Corticosteroids/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
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Color/Form

Crystals, White to practically white, crystalline powder

CAS No.

53-03-2
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Melting Point

451 to 455 °F (DEC) (NTP, 1992), 234 °C (decomposes), 233 - 235 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of prednisone?

A1: this compound itself is a prodrug that is converted to its active metabolite, prednisolone, in the liver. Prednisolone acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. [] This complex then translocates to the nucleus and influences gene expression, ultimately leading to a wide range of anti-inflammatory and immunosuppressive effects. []

Q2: How does this compound differ from prednisolone in terms of activity?

A2: this compound is inactive until it is metabolized into prednisolone in the liver. [, ] Individuals lacking the necessary hepatic enzyme system may exhibit reduced clinical effects from this compound. []

Q3: Can you elaborate on the immunosuppressive effects of this compound?

A3: this compound, via prednisolone, exerts its immunosuppressive effects by modulating various immune cell functions. For instance, it inhibits interleukin 2 (IL-2) production and alters the ratio of helper T cells (OKT4+) to suppressor T cells (OKT8+). [] This modulation of cytokine production and immune cell populations contributes to its immunosuppressive properties. [, , ]

Q4: A study mentioned that this compound slows the deterioration of muscle function in Duchenne Muscular Dystrophy (DMD). How does this effect relate to its primary mechanism of action?

A4: While the exact mechanism remains unclear, it's suggested that this compound's anti-inflammatory properties might play a role in reducing muscle inflammation in DMD, thereby slowing down muscle fiber degeneration. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H26O5, and its molecular weight is 358.43 g/mol. [, ]

Q6: Are there any specific spectroscopic techniques used to characterize this compound?

A6: Researchers utilize various techniques, including UV spectrophotometry, to characterize and quantify this compound. [] For instance, UV spectrophotometry was employed to determine this compound concentrations during the development of a biodegradable microsphere formulation. []

Q7: Has this compound been formulated into a long-term controlled-release system?

A7: Yes, researchers have successfully developed this compound-loaded biodegradable microspheres using poly(DL-lactide-co-glycolide) (PLGA) polymers. [] These microspheres demonstrate a suitable size and exhibit a long-term release profile. []

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is administered orally and absorbed from the gastrointestinal tract. [, ] It is then distributed to various tissues, though it does not readily cross the blood-brain barrier. []

Q9: How is this compound metabolized and eliminated?

A9: this compound is primarily metabolized in the liver to its active form, prednisolone. [] Both this compound and prednisolone undergo further metabolism, and the metabolites are primarily excreted in the urine. []

Q10: Does the route of administration affect prednisolone levels?

A10: Yes, intravenous administration of prednisolone phosphate results in significantly higher peak concentrations and area under the curve (AUC) compared to intravenous prednisolone phthalate or oral this compound. []

Q11: Are there any known drug interactions that affect this compound metabolism?

A11: Yes, rifampin, a drug known to induce hepatic enzymes, can accelerate this compound metabolism, leading to decreased this compound efficacy. [] In such cases, adjusting the this compound dosage may be necessary to achieve the desired therapeutic effect. []

Q12: Can this compound influence the pharmacokinetics of other drugs?

A12: While not directly addressed in the provided papers, this compound's potential to induce or inhibit drug-metabolizing enzymes [] suggests a possibility of pharmacokinetic interactions with other drugs metabolized by the same enzymes.

Q13: What are the primary clinical applications of this compound?

A13: this compound is used to treat various inflammatory and autoimmune diseases, including rheumatoid arthritis, [, , , ] nephrotic syndrome, [, ] giant cell arteritis, [, , , ] and idiopathic thrombocytopenic purpura (ITP). [, ]

Q14: Is this compound effective in preventing recurrent focal glomerulosclerosis after a kidney transplant?

A14: A case study highlighted the importance of this compound in maintaining remission of proteinuria in a patient with recurrent focal glomerulosclerosis after a kidney transplant. [] While the study suggests this compound's potential, further research is needed to confirm its efficacy in preventing recurrence.

Q15: Are there any predictive factors for this compound response in specific diseases?

A15: In infant acute lymphoblastic leukemia (ALL), this compound response, defined by the degree of cytoreduction, is a strong predictor of treatment outcome. [] Patients with a good this compound response have better event-free survival rates compared to poor responders. []

Q16: What are some known side effects associated with long-term this compound use?

A16: Long-term this compound use can lead to various adverse effects, including osteoporosis, [, ] cataracts, [] and an increased risk of infections. [, , ]

Q17: Does the dosage and duration of this compound therapy affect the risk of side effects?

A17: Yes, higher doses and prolonged duration of this compound therapy are associated with a higher risk of developing adverse effects. [, , , ]

Q18: Are there any novel drug delivery strategies being explored for this compound?

A18: Researchers have explored biodegradable microsphere formulations using PLGA polymers for controlled and targeted delivery of this compound. [] This approach aims to enhance drug efficacy and potentially minimize systemic side effects. [, ]

Q19: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?

A19: A metabolomic study identified potential biomarkers in the serum of myasthenia gravis patients treated with this compound. [] The study found changes in glycerophospholipids and arachidonic acid metabolites, suggesting their potential role as treatment response biomarkers. [, ]

Q20: Are there any environmental concerns related to this compound?

A20: While not addressed in the provided papers, the widespread use of this compound warrants investigation into its potential environmental impact and appropriate waste management strategies. []

Q21: Are there alternative treatments to this compound?

A21: Yes, depending on the specific disease, several alternative treatments exist, including other immunosuppressants like cyclosporine, [, ] disease-modifying antirheumatic drugs (DMARDs) such as sulfasalazine and methotrexate, [, , ] and biological agents like tumor necrosis factor-alpha inhibitors and interleukin-1 receptor antagonists. [, , , ]

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